2-(Aminomethyl)benzonitrile
Overview
Description
2-(Aminomethyl)benzonitrile is an organic compound with the chemical formula C8H8N2. It is a white crystalline solid characterized by the presence of a benzene ring and a nitrile group. This compound is commonly used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It is commonly used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 2-(Aminomethyl)benzonitrile is also dependent on the specific reactions it is used in. For instance, it can be prepared by an aminomethylation reaction in which terephthalic anhydride is reacted with ammonia to form an intermediate, which is then further nitrilated to give the desired product .
Biochemical Pathways
Given its role as an intermediate in organic synthesis, it is likely involved in various biochemical pathways depending on the final product being synthesized .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an intermediate in organic synthesis, its primary role is likely to facilitate the formation of other compounds .
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)benzonitrile plays a significant role in biochemical reactions due to its structural characteristics. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo nucleophilic substitution reactions at the benzylic position, which is a common site for biochemical modifications . The interactions of this compound with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which are crucial for its metabolic processing .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in cellular metabolism, including alterations in energy production and utilization.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity . These molecular interactions can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biochemical activities . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conversion to other metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular function . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution in various tissues . The compound’s distribution can affect its overall biochemical activity and its impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production . These subcellular localization patterns are crucial for understanding the compound’s overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most advantageous methods for preparing benzonitrile, which is structurally related to 2-(Aminomethyl)benzonitrile, involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction can be carried out in a one-pot process, where benzaldehyde is first converted to benzaldoxime, which is then dehydrated to form benzonitrile . The reaction conditions typically involve mild temperatures and the use of an acid catalyst.
Industrial Production Methods
In industrial settings, the preparation of benzonitrile can also involve the cyanation of benzene halides, the reaction of toluene halides with ammonia, and the ammoxidation of toluene with ammonia and air . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nitric acid for nitration or halogens for halogenation.
Major Products
The major products formed from these reactions include oximes, primary amines, and substituted benzene derivatives .
Scientific Research Applications
2-(Aminomethyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Aminomethyl)benzonitrile include:
4-(Aminomethyl)benzonitrile: Differing in the position of the aminomethyl group on the benzene ring.
2-Cyanobenzylamine: Featuring a cyano group instead of a nitrile group.
2-Aminobenzonitrile: Lacking the aminomethyl group
Uniqueness
This compound is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-(aminomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKCOMKWSLYAHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625000 | |
Record name | 2-(Aminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344957-25-1 | |
Record name | 2-(Aminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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